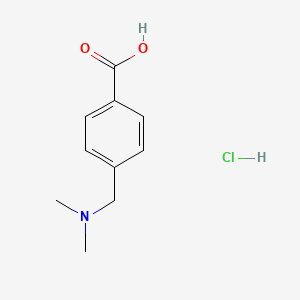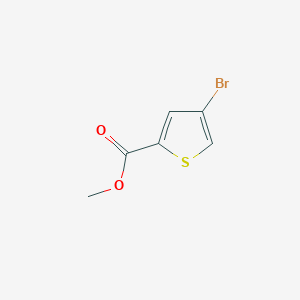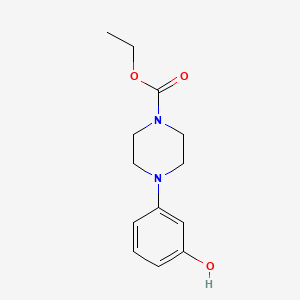
N-Benzyl-2,4,6-trimethylaniline
Overview
Description
N-Benzyl-2,4,6-trimethylaniline is an organic compound with the molecular formula C16H19N and a molecular weight of 225.33 g/mol . It is a substituted N-benzylaniline compound featuring a benzyl group attached to the nitrogen atom and three methyl groups substituted at the 2, 4, and 6 positions of the aniline ring
Mechanism of Action
Target of Action
N-Benzyl-2,4,6-trimethylaniline is a biochemical used in proteomics research
Biochemical Pathways
It’s known that the compound has potential applications in scientific research and industry
Result of Action
It’s known that the compound is used in proteomics research , suggesting it may have effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2,4,6-trimethylaniline typically involves the benzylation of 2,4,6-trimethylaniline using benzyl halides . The reaction is carried out under basic conditions, often using sodium or potassium hydroxide as the base. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the aniline attacks the benzyl halide, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the synthesis of 2,4,6-trimethylaniline, a precursor to this compound, involves the nitration of mesitylene followed by catalytic hydrogenation . The nitration is carried out using a mixture of sulfuric acid and nitric acid, and the resulting nitro compound is reduced using a nickel catalyst under hydrogen gas to yield 2,4,6-trimethylaniline.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-2,4,6-trimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 2,4,6-trimethylaniline.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
N-Benzyl-2,4,6-trimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and ligands for catalysis.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: this compound is used in the production of dyes and pigments.
Comparison with Similar Compounds
2,4,6-Trimethylaniline: A precursor to N-Benzyl-2,4,6-trimethylaniline, used in the synthesis of dyes and pigments.
N-Benzyl-2,4-dimethylaniline: Similar structure but with two methyl groups, used in similar applications.
N-Benzyl-2,6-dimethylaniline: Another similar compound with two methyl groups, used in organic synthesis.
Uniqueness: this compound is unique due to the presence of three methyl groups, which provide increased steric hindrance and influence its chemical reactivity and binding properties. This makes it a valuable compound for specific applications where such properties are desired.
Properties
IUPAC Name |
N-benzyl-2,4,6-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-12-9-13(2)16(14(3)10-12)17-11-15-7-5-4-6-8-15/h4-10,17H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUDYTLZQVUDLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537415 | |
| Record name | N-Benzyl-2,4,6-trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60882-91-9 | |
| Record name | N-Benzyl-2,4,6-trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of methyl groups in N-Benzyl-2,4,6-trimethylaniline affect its metabolism compared to similar compounds with halogen substituents?
A: The research indicates that the metabolic pathway of N-benzyl-substituted anilines is significantly influenced by the nature of the substituents on the aromatic rings. Specifically, this compound undergoes both amide and nitrone formation, along with dealkylation. [] This is in contrast to N-benzyl-2,4,6-trihalogenoanilines, which are primarily metabolized via N-debenzylation. [] This difference suggests that the methyl groups in this compound, being electron-donating groups, alter the electron density of the molecule, potentially making it more susceptible to oxidative metabolism pathways leading to amide and nitrone formation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Dimethyl 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2,3-dicarboxylate](/img/structure/B1314329.png)







